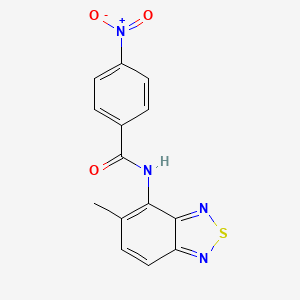

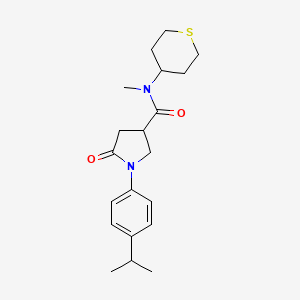

![molecular formula C14H11IO2 B5548700 2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

2-[(3-iodobenzyl)oxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of related compounds often involves reactions between specific aldehydes and other reactants under catalyzed conditions. For instance, the catalyzed benzylic sp3 C–H bond amination developed for the synthesis of quinazolines from 2-aminobenzaldehydes represents a methodology that could be adapted for synthesizing complex molecules like "2-[(3-iodobenzyl)oxy]benzaldehyde" (Deshmukh & Bhanage, 2018). Similarly, the FeCl3-catalyzed synthesis of functionally diverse oxepines via alkyne-aldehyde metathesis reaction showcases the versatility of metal catalysis in forming complex oxygen-containing heterocycles (Bera et al., 2014).

Molecular Structure Analysis The molecular structure of related compounds can be determined using various spectroscopic techniques. For example, spectroscopic studies, including MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible techniques, have been employed to characterize complex molecules, providing insight into their molecular configurations (Özay et al., 2013).

Chemical Reactions and Properties Chemical reactions involving halogenated compounds can lead to diverse functionalities. The palladium-catalyzed ortho-bromination and subsequent deprotection of substituted benzaldoximes to afford bromobenzaldehydes demonstrate the reactivity and functional group transformations possible for halogenated aromatics (Dubost et al., 2011).

Physical Properties Analysis The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be assessed through detailed analytical techniques. Crystallography, for instance, provides valuable insights into the arrangement of atoms within a molecule, as seen in the study of orthorhombic crystal structures (Özay et al., 2013).

Chemical Properties Analysis The chemical properties, including reactivity towards various reagents and conditions, can be elucidated through experimental synthesis and reaction studies. The synthesis and characterization of bromoalkoxy derivatives showcase the types of chemical transformations and reactivity patterns observed in complex organic molecules (Balachander & Manimekalai, 2017).

Applications De Recherche Scientifique

Enzyme Catalyzed Asymmetric Synthesis

Benzaldehyde lyase, a highly enantioselective enzyme, catalyzes the formation and cleavage of (R)-benzoin derivatives, such as (R)-3, 3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin, through reaction engineering. This process, which employs an aqueous-organic two-phase system, results in significant advancements in asymmetric synthesis, providing a pathway for the preparative synthesis of complex organic molecules with high volumetric productivity and minimal enzyme consumption (Kühl et al., 2007).

Copper-Catalyzed Cascade Synthesis

The copper-catalyzed reaction of aryl aldehydes with 2-iodobenzylcyanides leads to the formation of 2-aryl-3-cyanobenzofurans and dibenzo[b,f]oxepine-10-carbonitrile derivatives. This cascade process involves Knoevenagel condensation, aryl hydroxylation, oxa-Michael addition, and aromatization reactions, showcasing a method for constructing complex organic structures from simpler precursors with high efficiency and selectivity (Villuri et al., 2018).

Ruthenium-mediated Dehydration

Ruthenium complexes have been shown to mediate the dehydration of benzaldehyde oxime, leading to the formation of mixed-valence ruthenium(III)-ruthenium(II) compounds. This reaction provides insight into the use of transition metal complexes for facilitating dehydration reactions, which is crucial for the synthesis of certain organic compounds and intermediates (Kukushkin et al., 1997).

Metal-Organic Framework Catalysis

Cu3(BTC)2, a metal-organic framework, has been explored for its catalytic properties, particularly in the chemisorption and activation of benzaldehyde for liquid phase cyanosilylation. This research highlights the potential of MOFs as catalysts in organic synthesis, offering a route to enhance reaction efficiencies and selectivities through the manipulation of porous structures and active sites (Schlichte et al., 2004).

Propriétés

IUPAC Name |

2-[(3-iodophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXLFBFHKHEYFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Iodobenzyl)oxy]benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548622.png)

![methyl 5-[(2-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5548629.png)

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)